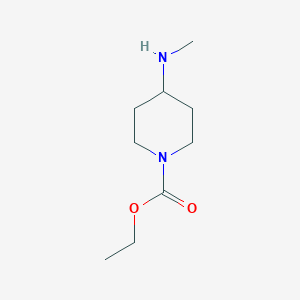

Ethyl 4-(Methylamino)Piperidine-1-Carboxylate

Description

The exact mass of the compound Ethyl 4-(Methylamino)Piperidine-1-Carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4-(Methylamino)Piperidine-1-Carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(Methylamino)Piperidine-1-Carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(methylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-3-13-9(12)11-6-4-8(10-2)5-7-11/h8,10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPLFXBOWHKIQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453807 | |

| Record name | Ethyl 4-(Methylamino)Piperidine-1-Carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73733-69-4 | |

| Record name | 1-Piperidinecarboxylic acid, 4-(methylamino)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73733-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(Methylamino)Piperidine-1-Carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidinecarboxylic acid, 4-(methylamino)-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 4-(methylamino)piperidine-1-carboxylate chemical properties

An In-depth Technical Guide to Ethyl 4-(methylamino)piperidine-1-carboxylate

Introduction

Ethyl 4-(methylamino)piperidine-1-carboxylate, identified by CAS Number 73733-69-4, is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery.[1] Its structure uniquely combines a protected piperidine ring with a secondary amine, offering a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a predictive examination of its spectral characteristics, detailed synthetic protocols, and critical safety information tailored for researchers, scientists, and drug development professionals. The strategic importance of this intermediate lies in its utility for creating novel therapeutics, where the piperidine moiety is a common feature in centrally active agents.[2]

Chemical Identity and Physical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its basic properties. While extensive experimental data for this specific compound is not broadly published, we can consolidate known identifiers and computed properties to guide its application.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | ethyl 4-(methylamino)piperidine-1-carboxylate | [3] |

| CAS Number | 73733-69-4 | [3] |

| Molecular Formula | C₉H₁₈N₂O₂ | [3] |

| Molecular Weight | 186.25 g/mol | [3] |

| Canonical SMILES | CCOC(=O)N1CCC(CC1)NC | [3] |

| InChIKey | QKPLFXBOWHKIQH-UHFFFAOYSA-N | [3] |

| Boiling Point | 120-130 °C (at 0.098 Torr) | [4] |

| Density | 1.12 g/cm³ (Predicted) | [4] |

| XLogP3-AA | 0.6 | [3] |

| Topological Polar Surface Area | 41.6 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Note: The experimental boiling point and density data should be used with caution as the source contains conflicting molecular formula information. The computed values from robust databases like PubChem serve as a reliable reference.

Predictive Spectral Analysis

In the absence of publicly archived spectra, a predictive analysis based on the compound's structure provides valuable insights for characterization and quality control.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the overlapping signals of the piperidine ring protons. Key expected signals include:

-

Ethyl Group: A triplet around 1.2 ppm (CH₃) and a quartet around 4.1 ppm (CH₂), characteristic of the ethoxy group.

-

N-Methyl Group: A singlet around 2.4 ppm.

-

Piperidine Ring Protons: A series of multiplets between 1.2 and 3.8 ppm. The axial and equatorial protons adjacent to the carbamate nitrogen will likely appear as broad multiplets around 3.7-4.0 ppm, while those adjacent to the C4-amine will be further upfield. The proton at the C4 position will be a multiplet around 2.5-2.8 ppm.

-

N-H Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, but typically expected between 1.5 and 3.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should display 8 distinct signals (two piperidine carbons, C2 and C6, are equivalent, as are C3 and C5):

-

Ethyl Group: Signals around 14 ppm (-CH₃) and 60 ppm (-O-CH₂-).

-

N-Methyl Group: A signal around 34 ppm.

-

Piperidine Ring: The C4 carbon bearing the methylamino group is expected around 55-60 ppm. The C2/C6 carbons adjacent to the carbamate nitrogen will be in the 40-45 ppm range. The C3/C5 carbons are expected further upfield, around 30-35 ppm.

-

Carbamate Carbonyl: A signal in the downfield region, typically around 155 ppm.

Infrared (IR) Spectroscopy (Predicted)

Key vibrational modes expected in the IR spectrum are:

-

N-H Stretch: A moderate, single peak around 3300-3350 cm⁻¹ for the secondary amine.

-

C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band for the carbamate carbonyl group, expected around 1690-1710 cm⁻¹.

-

C-N Stretch: Absorptions in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the following would be anticipated:

-

Molecular Ion (M⁺): A peak at m/z = 186.

-

Key Fragmentation: A prominent fragment resulting from alpha-cleavage adjacent to the C4 amine, leading to a fragment at m/z = 114. Loss of the ethoxy group (-OC₂H₅) from the molecular ion would give a fragment at m/z = 141.

Synthesis and Reactivity

Ethyl 4-(methylamino)piperidine-1-carboxylate is most efficiently synthesized via reductive amination, a robust and widely used method in organic synthesis.[5][6] This approach offers high yields and operational simplicity.

Proposed Synthetic Workflow: Reductive Amination

The preferred synthetic route involves the reaction of Ethyl 4-oxopiperidine-1-carboxylate with methylamine in the presence of a reducing agent.

Caption: Reductive amination workflow for synthesis.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of Ethyl 4-oxopiperidine-1-carboxylate (1.0 eq) in methanol, add a solution of methylamine (1.2-1.5 eq) at room temperature.

-

Imine Formation: Stir the mixture for 1-2 hours to facilitate the formation of the corresponding imine/enamine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the final product.

Core Reactivity

The molecule's reactivity is dominated by two key sites:

-

Secondary Amine: The N-H proton is weakly acidic and the nitrogen lone pair is nucleophilic. This site readily undergoes N-alkylation, acylation, sulfonylation, and other reactions typical of secondary amines, making it an ideal handle for introducing further molecular complexity.

-

Carbamate: The carbamate group is relatively stable but can be cleaved under strong acidic or basic conditions to reveal the free piperidine nitrogen, offering an orthogonal deprotection strategy if required.

Applications in Drug Discovery

Ethyl 4-(methylamino)piperidine-1-carboxylate is a valuable intermediate for the synthesis of pharmacologically active agents.[1] Its structure is a common motif in compounds targeting the central nervous system (CNS).

-

Scaffold for Lead Optimization: The dual functionality allows for systematic modification. The secondary amine can be derivatized to explore structure-activity relationships (SAR) with a target receptor, while the N-carboxylate protects the piperidine nitrogen during synthesis and can be removed or replaced in later steps.

-

Intermediate for API Synthesis: This compound serves as a key precursor in multi-step syntheses of complex APIs. For instance, piperidine-based structures are integral to a wide range of drugs, including analgesics, antipsychotics, and antihistamines.[2] The specific substitution pattern of this molecule makes it suitable for creating analogues of known drugs to improve their pharmacological profiles.

Safety and Handling

Proper handling of Ethyl 4-(methylamino)piperidine-1-carboxylate is essential to ensure laboratory safety. The following information is derived from the Globally Harmonized System (GHS) classifications.[3][7]

Table 2: GHS Hazard Information

| Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

Precautionary Measures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7] Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

First-Aid Measures

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[7]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[7]

Conclusion

References

-

ChemBK. ethyl 4-(methylamino)piperidine-1-carboxylate. [Online] Available at: [Link]

-

ACCELA ChemBio Inc. Material Safety Data Sheet - Ethyl 4-(Methylamino)piperidine-1-carboxylate. [Online] Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Ethyl 4-(methylamino)piperidine-1-carboxylate. [Online] Available at: [Link]

-

PubChem. Ethyl 4-amino-1-piperidinecarboxylate. [Online] Available at: [Link]

-

ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... [Online] Available at: [Link]

-

PubChem. 1-Piperidinecarboxylic acid, 4-(methylamino)-, ethyl ester. [Online] Available at: [Link]

-

XiXisys. GHS 11 (Rev.11) SDS for CAS: 73733-69-4. [Online] Available at: [Link]

-

NIST. Ethyl piperidine-4-carboxylate Mass Spectrum. [Online] Available at: [Link]

-

SpectraBase. Ethyl 4-aminopiperidine-1-carboxylate - Optional[1H NMR]. [Online] Available at: [Link]

-

Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Online] Available at: [Link]

-

PubChemLite. Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate (C9H17N3O2S). [Online] Available at: [Link]

-

NIST. Ethyl piperidine-4-carboxylate. [Online] Available at: [Link]

-

SpectraBase. Ethyl 4-aminopiperidine-1-carboxylate - Optional[FTIR]. [Online] Available at: [Link]

-

Cheméo. Ethyl piperidine-4-carboxylate. [Online] Available at: [Link]

- Google Patents. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.

-

Matassini, C., et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Online] Available at: [Link]

-

PubChem. Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate. [Online] Available at: [Link]

-

ResearchGate. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Online] Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Online] Available at: [Link]

-

PubMed Central. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Online] Available at: [Link]

-

ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Online] Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]

- 3. 1-Piperidinecarboxylic acid, 4-(methylamino)-, ethyl ester | C9H18N2O2 | CID 11063140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 73733-69-4 Name: [Name confidential or not available] [xixisys.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 4-(methylamino)piperidine-1-carboxylate (CAS: 73733-69-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Ethyl 4-(methylamino)piperidine-1-carboxylate, with its unique structural features, has emerged as a pivotal building block in modern medicinal chemistry. Its piperidine core, substituted with a secondary amine and an ethyl carbamate, offers a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications and handling, designed to empower researchers in their quest for novel therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a compound is the bedrock of its effective application in synthesis and analysis.

Structural and General Properties

| Property | Value | Source |

| CAS Number | 73733-69-4 | [1] |

| Molecular Formula | C₉H₁₈N₂O₂ | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| IUPAC Name | ethyl 4-(methylamino)piperidine-1-carboxylate | [1] |

| Synonyms | 1-Ethoxycarbonyl-4-(methylamino)piperidine, 1-carbethoxy-4-(methylamino)piperidine | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 120-130 °C at 0.098 Torr | [3] |

| Density | 1.12 g/mL | [3] |

| Flash Point | 115.538 °C | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of Ethyl 4-(methylamino)piperidine-1-carboxylate. While a comprehensive set of spectra should be acquired for each batch, typical data includes:

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the ethyl group (a triplet and a quartet), the methylamino group (a singlet), and the piperidine ring protons (a series of multiplets). The chemical shifts and coupling constants are invaluable for confirming the structure.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the carbamate, the carbons of the ethyl group, the methyl carbon, and the carbons of the piperidine ring.[1]

-

Mass Spectrometry (GC-MS): This technique is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches of the alkyl groups, and a strong C=O stretch from the carbamate group.[1]

Synthesis and Mechanistic Insights

The most common and efficient method for the synthesis of Ethyl 4-(methylamino)piperidine-1-carboxylate is through the reductive amination of Ethyl 4-oxopiperidine-1-carboxylate.[4][5][6] This versatile reaction allows for the formation of the C-N bond in a controlled manner.[7][8][9]

The Reductive Amination Pathway

The synthesis is typically a two-step, one-pot process:

-

Imine/Enamine Formation: The reaction is initiated by the nucleophilic attack of methylamine on the carbonyl carbon of Ethyl 4-oxopiperidine-1-carboxylate. This is often catalyzed by a mild acid to facilitate the dehydration step, leading to the formation of an imine or enamine intermediate.[8][10]

-

Reduction: A selective reducing agent is then introduced to reduce the C=N double bond of the imine (or the enamine) to a C-N single bond.[8][10]

Caption: Reductive amination workflow for synthesis.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be robust and provide a high yield of the desired product. The choice of reagents and conditions is critical for success.

Materials:

-

Methylamine (solution in THF or EtOH, 1.2-1.5 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)[8]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 4-oxopiperidine-1-carboxylate and the chosen solvent.

-

Amine Addition: Add the methylamine solution to the flask, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress can be monitored by TLC or LC-MS.

-

Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride portion-wise, ensuring the temperature remains below 10 °C. The choice of NaBH(OAc)₃ is deliberate; it is a mild and selective reducing agent that does not readily reduce the starting ketone, thus minimizing side reactions.[8]

-

Quenching and Workup: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel if necessary.

Applications in Drug Discovery and Development

Ethyl 4-(methylamino)piperidine-1-carboxylate is a valuable scaffold in medicinal chemistry due to the synthetic handles it provides. The secondary amine can be further functionalized, and the carbamate can be removed to liberate the piperidine nitrogen for subsequent reactions.

A Versatile Building Block

This compound serves as a key intermediate in the synthesis of a wide range of pharmaceutical agents.[2] Its structure is often found in molecules targeting:

-

Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in many CNS-active drugs.

-

Oncology: As a scaffold for kinase inhibitors and other anti-cancer agents.

-

Infectious Diseases: In the development of novel antibacterial and antiviral compounds.[12]

The Boc-protected analogue, 1-Boc-4-(methylamino)piperidine, is also widely used and can be synthesized via a similar reductive amination of N-Boc-4-piperidone.[13][14][15] The Boc group offers orthogonal protection, allowing for selective deprotection and further functionalization.

Caption: Synthetic utility and therapeutic applications.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount.

Hazard Identification

-

GHS Classification: May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation.[1][16] Some sources also indicate it may be harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[1]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[16]

-

Response: IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16]

-

Handling and Storage

-

Handling: Handle in a well-ventilated place, preferably in a chemical fume hood. Wear suitable protective clothing, including gloves and safety glasses. Avoid contact with skin and eyes.[17][18]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][17][19] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

Ethyl 4-(methylamino)piperidine-1-carboxylate is more than just a chemical intermediate; it is a key that unlocks access to a vast chemical space of potential therapeutic agents. Its straightforward and high-yielding synthesis, coupled with its versatile functional groups, makes it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

-

ResearchGate. Synthesis of ethyl 4-oxopiperidine-1-carboxylate (a),...[Link]

-

ChemBK. ethyl 4-(methylamino)piperidine-1-carboxylate - Physico-chemical Properties.[Link]

-

PubChem. 1-Piperidinecarboxylic acid, 4-(methylamino)-, ethyl ester.[Link]

-

PubChem. Ethyl 4-amino-1-piperidinecarboxylate.[Link]

-

ACCELA CHEMBIO INC. Material Safety Data Sheet.[Link]

-

XiXisys. GHS 11 (Rev.11) SDS Word.[Link]

-

ResearchGate. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.[Link]

-

Wikipedia. Loperamide.[Link]

-

ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.[Link]

-

Shaanxi Bloom Tech Co., Ltd. 1-Boc-4-Methylaminopiperidine CAS 147539-41-1.[Link]

-

YouTube. Reductive Amination | Synthesis of Amines.[Link]

-

Matrix Fine Chemicals. ETHYL 4-OXOPIPERIDINE-1-CARBOXYLATE | CAS 29976-53-2.[Link]

-

ChemBK. ETHYL 4-OXOPIPERIDINE-1-CARBOXYLATE.[Link]

-

ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic...[Link]

Sources

- 1. 1-Piperidinecarboxylic acid, 4-(methylamino)-, ethyl ester | C9H18N2O2 | CID 11063140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. Loperamide - Wikipedia [en.wikipedia.org]

- 6. ETHYL 4-OXOPIPERIDINE-1-CARBOXYLATE | CAS 29976-53-2 [matrix-fine-chemicals.com]

- 7. soc.chim.it [soc.chim.it]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. chembk.com [chembk.com]

- 12. caymanchem.com [caymanchem.com]

- 13. 1-Boc-4-Methylaminopiperidine CAS#: 147539-41-1 [m.chemicalbook.com]

- 14. chemimpex.com [chemimpex.com]

- 15. bloomtechz.com [bloomtechz.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 73733-69-4 Name: [Name confidential or not available] [xixisys.com]

- 18. fishersci.com [fishersci.com]

- 19. Ethyl 4-Oxopiperidine-1-Carboxylate | Chemical Properties, Uses, Safety & Supplier Information China [chemheterocycles.com]

An In-depth Technical Guide to the Molecular Structure and Applications of Ethyl 4-(methylamino)piperidine-1-carboxylate

This technical guide provides a comprehensive overview of Ethyl 4-(methylamino)piperidine-1-carboxylate, a pivotal building block in contemporary medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, structural characterization, and its significant role as a key intermediate in the synthesis of potent pharmaceutical agents.

Introduction: The Strategic Importance of a Versatile Piperidine Scaffold

Ethyl 4-(methylamino)piperidine-1-carboxylate (CAS No. 73733-69-4) is a substituted piperidine derivative that has garnered significant attention in the field of organic synthesis, particularly in the development of novel therapeutics. Its structure, featuring a secondary amine at the 4-position and an ethyl carbamate protecting group on the piperidine nitrogen, offers a unique combination of functionalities. This arrangement allows for selective chemical modifications, making it an invaluable precursor for complex molecular architectures.

The piperidine moiety is a ubiquitous structural motif in a vast array of natural products and synthetic drugs, highlighting its importance in medicinal chemistry. The strategic incorporation of the methylamino group and the ethyl carbamate in this particular scaffold provides chemists with a versatile tool to streamline synthetic routes, often leading to improved reaction yields and simplified purification processes. This guide will elucidate the fundamental chemical properties, a robust synthetic protocol, detailed spectroscopic analysis, and a critical application of this compound in the synthesis of a clinically significant opioid analgesic.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of Ethyl 4-(methylamino)piperidine-1-carboxylate is essential for its effective handling, reaction optimization, and analytical characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈N₂O₂ | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| IUPAC Name | ethyl 4-(methylamino)piperidine-1-carboxylate | [1] |

| CAS Number | 73733-69-4 | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 120-130 °C at 0.098 Torr | |

| Density | ~1.0 g/mL | |

| XLogP3-AA | 0.6 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Topological Polar Surface Area | 41.6 Ų | [1] |

Synthesis via Reductive Amination: A Self-Validating Protocol

The most efficient and widely employed method for the synthesis of Ethyl 4-(methylamino)piperidine-1-carboxylate is the reductive amination of ethyl 4-oxopiperidine-1-carboxylate with methylamine. This one-pot reaction is highly reliable and proceeds with excellent yield and purity. The choice of a mild reducing agent, such as sodium triacetoxyborohydride, is critical to selectively reduce the intermediate iminium ion without affecting the carbonyl group of the starting material or the ester functionality.

Experimental Protocol

Materials:

-

Ethyl 4-oxopiperidine-1-carboxylate

-

Methylamine (solution in THF or ethanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of ethyl 4-oxopiperidine-1-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE) (0.2 M), add methylamine (1.2 eq, 2.0 M solution in THF) at room temperature.

-

Stir the reaction mixture for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The portion-wise addition helps to control any potential exotherm.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford Ethyl 4-(methylamino)piperidine-1-carboxylate as a clear oil.

Rationale Behind Experimental Choices

-

Solvent: Dichloroethane (DCE) or dichloromethane (DCM) are excellent solvents for this reaction as they are relatively non-polar and aprotic, which prevents unwanted side reactions with the reducing agent.

-

Reducing Agent: Sodium triacetoxyborohydride is the preferred reducing agent due to its mild nature and high selectivity for imines and iminium ions over ketones and esters. This chemoselectivity is crucial for the success of this synthesis.[2]

-

Work-up: The aqueous sodium bicarbonate quench neutralizes any remaining acidic species and facilitates the separation of the product into the organic layer. The brine wash helps to remove any residual water from the organic phase.

Synthesis Workflow Diagram

Caption: Synthetic workflow for Ethyl 4-(methylamino)piperidine-1-carboxylate.

Structural Elucidation and Analytical Characterization

The structural integrity of the synthesized Ethyl 4-(methylamino)piperidine-1-carboxylate is confirmed through a combination of spectroscopic techniques. Each method provides unique information about the molecule's framework and functional groups.

Spectroscopic Data

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) | FTIR (neat, cm⁻¹) | Mass Spectrometry (EI) |

| δ (ppm) | δ (ppm) | Wavenumber (cm⁻¹) | m/z |

| ~4.1 (q, 2H) | ~155.5 (C=O, carbamate) | ~3300 (N-H stretch) | 186 (M⁺) |

| ~3.9 (br s, 2H) | ~60.5 (OCH₂) | ~2950 (C-H stretch) | 157 |

| ~2.8 (t, 2H) | ~52.0 (CH) | ~1690 (C=O stretch) | 114 |

| ~2.5 (m, 1H) | ~44.0 (CH₂) | ~1440 (C-H bend) | 84 |

| ~2.4 (s, 3H) | ~33.0 (CH₃) | ~1240 (C-N stretch) | 57 |

| ~1.8 (d, 2H) | ~32.0 (CH₂) | ~1100 (C-O stretch) | |

| ~1.2 (t, 3H) | ~14.5 (CH₃) | ||

| ~1.1 (m, 2H) |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used. The data presented is a representative compilation from various sources.[1][3][4][5][6][7][8][9][10][11][12]

Interpretation of Spectroscopic Data

-

¹H NMR: The quartet at ~4.1 ppm and the triplet at ~1.2 ppm are characteristic of the ethyl group of the carbamate. The singlet at ~2.4 ppm corresponds to the methyl group on the secondary amine. The remaining multiplets in the aliphatic region are consistent with the protons on the piperidine ring.

-

¹³C NMR: The peak at ~155.5 ppm is indicative of the carbonyl carbon of the ethyl carbamate. The signal at ~60.5 ppm corresponds to the methylene carbon of the ethyl group. The remaining signals in the upfield region are assigned to the carbons of the piperidine ring and the methyl group.

-

FTIR: The broad absorption band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine. The strong, sharp peak at ~1690 cm⁻¹ is attributed to the C=O stretching of the carbamate. The bands in the 2950 cm⁻¹ region are due to C-H stretching vibrations.

-

Mass Spectrometry: The molecular ion peak (M⁺) is expected at m/z 186, corresponding to the molecular weight of the compound. Common fragmentation patterns may involve the loss of the ethyl group or cleavage of the piperidine ring.[13][14]

Analytical Workflow Diagram

Caption: Analytical workflow for structural confirmation.

Application in Drug Development: A Key Precursor to Remifentanil

Ethyl 4-(methylamino)piperidine-1-carboxylate is a critical intermediate in the synthesis of several fentanyl analogs, a class of potent synthetic opioids. One of the most notable applications is in the production of remifentanil, an ultra-short-acting opioid analgesic used in anesthesia.[15][16][17]

The synthesis of remifentanil from this precursor involves a series of transformations that build upon the piperidine scaffold. The secondary amine of Ethyl 4-(methylamino)piperidine-1-carboxylate serves as a nucleophile for further elaboration, while the ethyl carbamate can be removed under specific conditions to allow for modification at the piperidine nitrogen. This strategic use of protecting groups and the inherent reactivity of the molecule are what make it such a valuable synthetic tool.

Role in Remifentanil Synthesis

While the complete multi-step synthesis of remifentanil is complex, the initial steps often involve the use of a 4-aminopiperidine derivative. Ethyl 4-(methylamino)piperidine-1-carboxylate provides the core piperidine structure with the necessary nitrogen substituent at the 4-position, which is a key structural feature of the final drug molecule. Subsequent synthetic steps typically involve N-acylation and modification of the piperidine nitrogen.[18][19][20][21][22]

Mechanism of Action of Remifentanil and the Mu-Opioid Receptor Signaling Pathway

Remifentanil, the downstream product synthesized from intermediates like Ethyl 4-(methylamino)piperidine-1-carboxylate, exerts its potent analgesic effects primarily as an agonist of the mu (µ)-opioid receptor (MOR).[15][23] The MOR is a G-protein coupled receptor (GPCR) predominantly expressed in the central and peripheral nervous systems.[24][25]

Upon binding of remifentanil to the MOR, the following signaling cascade is initiated:

-

G-protein Activation: The MOR is coupled to inhibitory G-proteins (Gi/o). Agonist binding causes a conformational change in the receptor, leading to the dissociation of the Gαi/o and Gβγ subunits.[24][26]

-

Downstream Effects:

-

The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[27]

-

The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron. This makes the neuron less likely to fire an action potential.

-

The Gβγ subunit also inhibits voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release (e.g., substance P, glutamate) from the presynaptic terminal.[1]

-

-

β-Arrestin Pathway: In addition to G-protein signaling, agonist binding can also lead to the recruitment of β-arrestin, which is involved in receptor desensitization, internalization, and can also initiate its own signaling cascades.[24][26]

The net effect of these signaling events is a reduction in neuronal excitability and the inhibition of pain signal transmission, resulting in profound analgesia.

Mu-Opioid Receptor Signaling Pathway Diagram

Caption: Simplified Mu-Opioid Receptor signaling pathway activated by remifentanil.

Safety and Handling

Ethyl 4-(methylamino)piperidine-1-carboxylate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as an irritant and may cause skin and eye irritation. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

Ethyl 4-(methylamino)piperidine-1-carboxylate is a strategically designed and highly versatile synthetic intermediate. Its molecular structure allows for facile and selective chemical manipulations, making it a valuable building block in the synthesis of complex pharmaceutical agents. The robust and efficient synthesis via reductive amination, coupled with its well-defined spectroscopic profile, ensures its reliable production and characterization. The critical role of this compound as a precursor to the potent analgesic remifentanil underscores its importance in modern drug development. A thorough understanding of its chemistry and applications, as detailed in this guide, is essential for scientists and researchers working at the forefront of medicinal chemistry.

References

-

Artime, C. A., & Sanchez, A. (2020). Remifentanil: Biological Mechanisms, Surgical Applications and Side Effects. Harrow Research. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11063140, 1-Piperidinecarboxylic acid, 4-(methylamino)-, ethyl ester. PubChem. [Link]

-

Williams, J. T., Ingram, S. L., Henderson, G., Chavkin, C., von Zastrow, M., Schulz, S., ... & Christie, M. J. (2013). Regulation of μ-opioid receptors: desensitization, phosphorylation, internalization, and tolerance. Pharmacological reviews, 65(1), 223-254. [Link]

-

Misal, D. N., & Scheindlin, S. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology, 10, 373. [Link]

-

MedicineNet. (2022). Remifentanil. [Link]

-

Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363-1381. [Link]

-

Drugs.com. (2023). Remifentanil Injection: Package Insert / Prescribing Info / MOA. [Link]

-

Valdez, C. A., Leif, R. N., & Mayer, B. P. (2019). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

-

Wikipedia contributors. (2024). Mu-opioid receptor. In Wikipedia, The Free Encyclopedia. [Link]

-

Corder, G., Castro, D. C., Bruchas, M. R., & Scherrer, G. (2018). Endogenous and exogenous opioids in pain. Annual review of neuroscience, 41, 453-473. [Link]

-

Patsnap. (2024). What is the mechanism of Remifentanil Hydrochloride?. Synapse. [Link]

-

Royal Society of Chemistry. (2017). Table of Contents. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 100867, Ethyl 4-amino-1-piperidinecarboxylate. PubChem. [Link]

-

Rydzik, A. M., Leung, I. K. H., Kochan, G., & Schofield, C. J. (2016). Figure S7. 1 H NMR spectra of N,N-ethylmethyl- piperidine- 4-carboxylic... ResearchGate. [Link]

-

Clark, J. (2023). mass spectra - fragmentation patterns. Chemguide. [Link]

-

Valdez, C. A. (2021). Synthetic approaches to remifentanil. ResearchGate. [Link]

- Esteve, C. S., Farras, R. R., & Castells, J. C. (2007). PROCESS FOR PREPARING REMIFENTANIL, INTERMEDIATES THEREOF, USE OF SAID INTERMEDIATES AND PROCESSES FOR THEIR PREPARATION.

- Sipos, E., et al. (2020). New intermediates for the preparation of remifentanil hydrochloride.

-

NIST. (n.d.). Ethyl 4-(methylamino)piperidine-1-carboxylate. In NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Ethyl piperidine-4-carboxylate. In NIST Chemistry WebBook. [Link]

- Meltzer, P. C., & Blundell, P. (2005). METHODS FOR THE SYNTHESES OF ALFENTANIL, SUFENTANIL AND REMIFENTANIL.

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Defense Technical Information Center. (2001). SCALED-UP SYNTHESIS: SALTS OF CARFENTANIL AND REMIFENTANIL. [Link]

-

Oregon State University. (2022). 13-C NMR Chemical Shifts. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

SpectraBase. (n.d.). Ethyl 4-aminopiperidine-1-carboxylate - Optional[1H NMR] - Chemical Shifts. [Link]

-

University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. [Link]

-

Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

-

Chemistry Tube. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]

-

SpectraBase. (n.d.). Ethyl 4-aminopiperidine-1-carboxylate - Optional[FTIR] - Spectrum. [Link]

Sources

- 1. What is the mechanism of Remifentanil Hydrochloride? [synapse.patsnap.com]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR [m.chemicalbook.com]

- 4. Ethyl 4-amino-1-piperidinecarboxylate | C8H16N2O2 | CID 100867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Piperidinecarboxylic acid, 4-(methylamino)-, ethyl ester | C9H18N2O2 | CID 11063140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl piperidine-4-carboxylate [webbook.nist.gov]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. spectrabase.com [spectrabase.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 12. spectrabase.com [spectrabase.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. radiusohio.com [radiusohio.com]

- 16. Remifentanil Injection: Package Insert / Prescribing Info / MOA [drugs.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 20. EP3643704B1 - New intermediates for the preparation of remifentanil hydrochloride - Google Patents [patents.google.com]

- 21. METHODS FOR THE SYNTHESES OF ALFENTANIL, SUFENTANIL AND REMIFENTANIL - Patent 1246801 [data.epo.org]

- 22. apps.dtic.mil [apps.dtic.mil]

- 23. Remifentanil: Generic, Surgery Uses, Side Effects, Dosage [medicinenet.com]

- 24. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 26. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

An In-Depth Technical Guide to Ethyl 4-(methylamino)piperidine-1-carboxylate: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold

Ethyl 4-(methylamino)piperidine-1-carboxylate is a pivotal heterocyclic building block in the landscape of medicinal chemistry and pharmaceutical development. Its unique structural features, combining a protected piperidine ring with a secondary amine, render it an exceptionally versatile intermediate for the synthesis of complex molecular architectures.[1] This guide provides a comprehensive overview of its chemical identity, synthesis, and critical applications, underscoring its significance in the generation of novel therapeutics, particularly those targeting the central nervous system (CNS). The strategic placement of its functional groups allows for controlled, sequential reactions, streamlining synthetic pathways and enhancing overall efficiency in the discovery and development of new drug candidates.[2]

Part 1: Core Chemical Identity

IUPAC Name and Synonyms

The formal IUPAC name for this compound is ethyl 4-(methylamino)piperidine-1-carboxylate .[3] However, in scientific literature, patents, and chemical supplier catalogs, it is frequently referred to by a variety of synonyms. A comprehensive understanding of these alternative names is crucial for effective information retrieval.

Common Synonyms: [3]

-

1-Piperidinecarboxylic acid, 4-(methylamino)-, ethyl ester

-

Ethyl 4-(methylamino)-1-piperidinecarboxylate

-

1-Carbethoxy-4-(methylamino)piperidine

-

1-Ethoxycarbonyl-4-(methylamino)piperidine

-

4-Methylamino-piperidine-1-carboxylic acid ethyl ester

-

N-Carbethoxy-4-(methylamino)piperidine

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Ethyl 4-(methylamino)piperidine-1-carboxylate is essential for its effective use in synthesis, including reaction setup, purification, and storage.

| Property | Value | Source |

| CAS Number | 73733-69-4 | [3] |

| Molecular Formula | C₉H₁₈N₂O₂ | [3] |

| Molecular Weight | 186.25 g/mol | [3] |

| Appearance | Inquire with supplier | |

| Boiling Point | Not readily available | |

| Melting Point | Not readily available | |

| Solubility | Soluble in many organic solvents | General knowledge |

Part 2: Synthesis and Mechanism

The most prevalent and efficient method for the synthesis of Ethyl 4-(methylamino)piperidine-1-carboxylate is the reductive amination of ethyl 4-oxopiperidine-1-carboxylate with methylamine. This reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the target secondary amine.

Causality Behind Experimental Choices

The selection of a reductive amination pathway is driven by its high efficiency and control over the formation of the desired N-methylated product, minimizing the potential for over-alkylation which can be a significant issue with other alkylation methods.[2] The use of a carbamate protecting group (ethoxycarbonyl) on the piperidine nitrogen is crucial as it prevents the ring nitrogen from participating in the reaction, thereby ensuring regioselectivity.

Detailed Experimental Protocol: Reductive Amination

This protocol outlines a standard laboratory procedure for the synthesis of Ethyl 4-(methylamino)piperidine-1-carboxylate.

Materials:

-

Ethyl 4-oxopiperidine-1-carboxylate

-

Methylamine (e.g., as a solution in THF or ethanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount, if needed)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl 4-oxopiperidine-1-carboxylate (1 equivalent) and dissolve it in a suitable solvent such as DCM or DCE.

-

Amine Addition: Add a solution of methylamine (1.1-1.5 equivalents) to the stirred solution of the ketone.

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

-

Reduction: Carefully add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 equivalents), portion-wise to the reaction mixture. This reagent is preferred for its mildness and selectivity.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield pure Ethyl 4-(methylamino)piperidine-1-carboxylate.

Visualization of the Synthetic Workflow

Caption: Reductive Amination Workflow for Synthesis.

Part 3: Applications in Drug Discovery and Development

Ethyl 4-(methylamino)piperidine-1-carboxylate is a highly valued intermediate in the synthesis of a wide range of pharmacologically active molecules. Its utility stems from the ability to further functionalize the secondary amine and, if desired, cleave the ethyl carbamate to liberate the piperidine nitrogen for subsequent reactions.

A Versatile Intermediate for CNS-Active Agents

The piperidine scaffold is a common motif in drugs targeting the central nervous system.[2] Ethyl 4-(methylamino)piperidine-1-carboxylate provides a pre-formed piperidine ring with a handle for introducing further molecular complexity, making it a key building block for ligands of various CNS receptors.

-

Opioid Receptor Modulators: The 4-anilidopiperidine structure is a well-established pharmacophore for potent opioid receptor agonists.[4] While not a direct precursor to carfentanil itself, this intermediate is structurally related and is used in the synthesis of novel opioid receptor ligands.[5] The methylamino group can be arylated or further elaborated to explore the structure-activity relationships of new analgesic compounds.

-

Dopamine Receptor Ligands: The piperidine ring is also a key feature in many dopamine receptor ligands, which are important for treating conditions like Parkinson's disease and schizophrenia.[6] Ethyl 4-(methylamino)piperidine-1-carboxylate can be used to synthesize novel dopamine receptor modulators by attaching various aromatic or heteroaromatic moieties to the secondary amine.[7][8][9]

Logical Workflow in Drug Discovery

The use of Ethyl 4-(methylamino)piperidine-1-carboxylate in a typical drug discovery workflow allows for the systematic exploration of chemical space around a core scaffold.

Caption: Role in a Drug Discovery Workflow.

Part 4: Safety and Handling

As a laboratory chemical, Ethyl 4-(methylamino)piperidine-1-carboxylate should be handled with appropriate safety precautions. While a full safety data sheet (SDS) should be consulted, general hazards include potential for skin and eye irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

Ethyl 4-(methylamino)piperidine-1-carboxylate is a cornerstone intermediate for the synthesis of complex, biologically active molecules. Its well-defined structure and reactivity profile, particularly in reductive amination reactions, provide a reliable and efficient entry point to a diverse range of piperidine-containing compounds. For researchers and scientists in drug development, a thorough understanding of this building block's properties, synthesis, and applications is essential for the continued innovation of novel therapeutics, especially in the challenging area of central nervous system disorders.

References

-

Exploring the Versatility of Piperidine-Based Building Blocks in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]

- Comparative Analysis of Synthetic Routes to Ethyl-piperidin-4-ylmethyl-amine. (2025). BenchChem.

-

Ethyl 4-(methylamino)piperidine-1-carboxylate. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]

- A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. (n.d.). MDPI.

- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2018). ChemistrySelect.

-

1-Piperidinecarboxylic acid, 4-(methylamino)-, ethyl ester. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

- Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. (2021). Archiv der Pharmazie.

- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.).

- Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl. (2025). BenchChem.

- Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. (2014). Bioorganic & Medicinal Chemistry.

- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (2012). Molecules.

- ethyl 1-(5-{[4-(dimethylamino)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)

- Hitchhiker's guide to reductive amin

- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2020). European Journal of Organic Chemistry.

- Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands. (2000). Journal of Medicinal Chemistry.

- Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic). (2011). Journal of Medicinal Chemistry.

- TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. (2014).

- Natural Product-Inspired Dopamine Receptor Ligands. (2024). ACS Chemical Neuroscience.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-Piperidinecarboxylic acid, 4-(methylamino)-, ethyl ester | C9H18N2O2 | CID 11063140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Physical and chemical characteristics of Ethyl 4-(methylamino)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in modern medicinal chemistry, Ethyl 4-(methylamino)piperidine-1-carboxylate presents a unique scaffold for the development of novel therapeutics. Its strategic placement of a secondary amine and a protected piperidine nitrogen within a stable carbamate structure offers a versatile platform for synthetic elaboration. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this important synthetic intermediate. Furthermore, it details a robust synthetic protocol and a validated analytical method, and explores its application in the synthesis of pharmaceutically active compounds, thereby offering a holistic understanding of its utility in the drug discovery landscape.

Section 1: Core Physicochemical Characteristics

Ethyl 4-(methylamino)piperidine-1-carboxylate is a viscous liquid at room temperature, appearing colorless to light yellow. A comprehensive summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 73733-69-4 | [1] |

| Molecular Formula | C₉H₁₈N₂O₂ | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| Appearance | Clear, colorless to light yellow liquid | [2] |

| Boiling Point | 120-130 °C at 0.098 Torr | [2] |

| Density | 1.12 g/cm³ | [2] |

| Refractive Index (n20/D) | 1.483 (lit.) | |

| Flash Point | 115.538 °C | [2] |

| XLogP3-AA | 0.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Topological Polar Surface Area | 41.6 Ų | [1] |

| Predicted pKa | 14.80 ± 0.20 | - |

| Solubility | Soluble in common organic solvents such as dichloromethane, methanol, and ethyl acetate. | - |

Section 2: Spectroscopic Profile

A thorough understanding of the spectroscopic characteristics of Ethyl 4-(methylamino)piperidine-1-carboxylate is crucial for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's structure.

¹H NMR (Proton NMR)

-

δ 4.12 (q, J = 7.1 Hz, 2H): These two protons correspond to the methylene group (-O-CH₂-CH₃) of the ethyl ester, showing a characteristic quartet splitting pattern due to coupling with the adjacent methyl protons.

-

δ 3.9-4.2 (m, 2H): These broad multiplets are attributed to the axial protons on the piperidine ring at positions 2 and 6, which are deshielded by the adjacent nitrogen atom of the carbamate.

-

δ 2.8-3.1 (m, 2H): These multiplets arise from the equatorial protons on the piperidine ring at positions 2 and 6.

-

δ 2.5-2.7 (m, 1H): This multiplet corresponds to the proton at position 4 of the piperidine ring, which is attached to the methylamino group.

-

δ 2.45 (s, 3H): This sharp singlet is characteristic of the three protons of the methyl group (-NH-CH₃).

-

δ 1.7-1.9 (m, 2H): These multiplets represent the axial protons on the piperidine ring at positions 3 and 5.

-

δ 1.4-1.6 (m, 2H): These multiplets are assigned to the equatorial protons on the piperidine ring at positions 3 and 5.

-

δ 1.25 (t, J = 7.1 Hz, 3H): This triplet corresponds to the three protons of the methyl group (-O-CH₂-CH₃) of the ethyl ester, coupled with the adjacent methylene protons.

-

δ 1.0-1.3 (br s, 1H): This broad singlet is attributed to the proton of the secondary amine (-NH-).

¹³C NMR (Carbon NMR)

-

δ 155.5: Carbonyl carbon of the ethyl carbamate group.

-

δ 60.5: Methylene carbon (-O-CH₂) of the ethyl group.

-

δ 52.0: Carbon at position 4 of the piperidine ring.

-

δ 44.0: Carbons at positions 2 and 6 of the piperidine ring.

-

δ 34.0: Methyl carbon (-NH-CH₃).

-

δ 32.0: Carbons at positions 3 and 5 of the piperidine ring.

-

δ 14.8: Methyl carbon (-O-CH₂-CH₃) of the ethyl group.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of Ethyl 4-(methylamino)piperidine-1-carboxylate would be expected to show a molecular ion peak [M]⁺ at m/z 186. The fragmentation pattern would likely involve the loss of the ethyl group (m/z 157), the ethoxycarbonyl group (m/z 113), and fragmentation of the piperidine ring.

Infrared (IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

-

~3300 cm⁻¹ (broad): N-H stretching vibration of the secondary amine.

-

2970-2800 cm⁻¹: C-H stretching vibrations of the alkyl groups (piperidine ring, ethyl, and methyl groups).

-

~1680-1700 cm⁻¹ (strong): C=O stretching vibration of the carbamate group.[3]

-

~1240 cm⁻¹ and ~1040 cm⁻¹: C-O stretching vibrations of the ester group.[3]

-

~1100-1200 cm⁻¹: C-N stretching vibrations.

Section 3: Synthesis and Reactivity

The synthesis of Ethyl 4-(methylamino)piperidine-1-carboxylate is most commonly achieved through reductive amination, a robust and widely used method for the formation of C-N bonds.

Synthetic Workflow: Reductive Amination

This synthetic approach involves the reaction of a ketone with an amine in the presence of a reducing agent. For the synthesis of the title compound, the common starting materials are ethyl 4-oxopiperidine-1-carboxylate and methylamine.

Sources

A Technical Guide to the Spectral Analysis of Ethyl 4-(methylamino)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(methylamino)piperidine-1-carboxylate is a key synthetic intermediate in the development of various pharmaceutical compounds. Its bifunctional nature, incorporating a secondary amine and a carbamate within a piperidine scaffold, makes it a versatile building block for creating complex molecules with diverse biological activities. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in drug discovery and development. This guide provides an in-depth analysis of the spectral data of Ethyl 4-(methylamino)piperidine-1-carboxylate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering insights into the experimental choices and interpretation of the results.

The structural integrity and purity of this intermediate are critical for the successful synthesis of target active pharmaceutical ingredients (APIs). Spectroscopic techniques are the cornerstone of chemical analysis, providing a non-destructive means to elucidate the molecular structure and confirm the identity of a compound. This document serves as a practical reference for scientists, detailing the expected spectral characteristics of Ethyl 4-(methylamino)piperidine-1-carboxylate and the rationale behind the observed data.

Chemical Structure and Properties

Before delving into the spectral analysis, it is essential to understand the molecular structure of Ethyl 4-(methylamino)piperidine-1-carboxylate.

Molecular Formula: C₉H₁₈N₂O₂[1]

Molecular Weight: 186.25 g/mol [1]

CAS Number: 73733-69-4[1]

IUPAC Name: ethyl 4-(methylamino)piperidine-1-carboxylate[1]

The molecule consists of a piperidine ring N-substituted with an ethoxycarbonyl group (a carbamate) and C4-substituted with a methylamino group. This structure gives rise to a unique spectral fingerprint that can be unequivocally identified.

Caption: Chemical structure of Ethyl 4-(methylamino)piperidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of Ethyl 4-(methylamino)piperidine-1-carboxylate.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Experimental Protocol: A sample of Ethyl 4-(methylamino)piperidine-1-carboxylate is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). The spectrum is recorded on a high-resolution NMR spectrometer.

Data Interpretation: The expected ¹H NMR spectrum will exhibit distinct signals corresponding to the ethyl group, the methylamino group, and the piperidine ring protons. The integration of these signals will be proportional to the number of protons they represent.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.9 | Multiplet | 2H | Piperidine H-2e, H-6e |

| ~2.8 | Multiplet | 2H | Piperidine H-2a, H-6a |

| ~2.5 | Multiplet | 1H | Piperidine H-4 |

| ~2.4 | Singlet | 3H | -NH-CH₃ |

| ~1.8 | Multiplet | 2H | Piperidine H-3e, H-5e |

| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |

| ~1.1 | Multiplet | 2H | Piperidine H-3a, H-5a |

| Variable | Broad Singlet | 1H | -NH - |

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and the spectrometer's magnetic field strength. The assignments for the piperidine protons (axial vs. equatorial) are based on typical shielding effects.

Causality Behind Experimental Choices: The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks. TMS is the standard internal reference due to its chemical inertness and its single, sharp signal at a high-field region, which rarely overlaps with signals from organic molecules.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol: The sample is prepared as for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum, where each unique carbon atom appears as a single line.

Data Interpretation: The expected ¹³C NMR spectrum of Ethyl 4-(methylamino)piperidine-1-carboxylate will show distinct signals for each of the nine carbon atoms.

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C =O (Carbamate) |

| ~60 | -O-CH₂ -CH₃ |

| ~57 | Piperidine C -4 |

| ~44 | Piperidine C -2, C -6 |

| ~33 | -NH-CH₃ |

| ~32 | Piperidine C -3, C -5 |

| ~14 | -O-CH₂-CH₃ |

Note: The chemical shifts are approximate and can be influenced by the solvent and concentration.

Trustworthiness of the Protocol: The combination of ¹H and ¹³C NMR provides a self-validating system. The number of signals in each spectrum should correspond to the number of unique proton and carbon environments in the proposed structure. Furthermore, advanced NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton-proton and proton-carbon correlations, respectively, thus unequivocally confirming the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), or analyzed using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is then recorded.

Data Interpretation: The IR spectrum of Ethyl 4-(methylamino)piperidine-1-carboxylate will exhibit characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, sharp | N-H stretch (secondary amine) |

| 2970-2800 | Strong | C-H stretch (aliphatic) |

| ~1690 | Strong, sharp | C=O stretch (carbamate) |

| ~1240 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-N stretch |

Authoritative Grounding: The assignment of these bands is based on well-established correlation tables for IR spectroscopy. For instance, the strong absorption around 1690 cm⁻¹ is a hallmark of the carbonyl group in a carbamate, which is typically at a lower wavenumber than that of a simple ester due to the resonance effect of the nitrogen atom. The presence of a secondary amine is confirmed by the N-H stretching vibration around 3300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation and usually produces the protonated molecular ion [M+H]⁺.

Data Interpretation: The mass spectrum will show a prominent peak corresponding to the protonated molecule.

Expected Molecular Ion Peak:

-

[M+H]⁺ = 187.14 m/z

Fragmentation Analysis: While ESI is a soft ionization technique, some fragmentation may occur. The fragmentation pattern provides valuable structural information. A logical fragmentation pathway is illustrated below.

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activities of Ethyl 4-(methylamino)piperidine-1-carboxylate Derivatives

An in-depth technical guide by a Senior Application Scientist

Introduction: The Ethyl 4-(methylamino)piperidine-1-carboxylate Core

In the landscape of medicinal chemistry and drug discovery, the piperidine ring is a ubiquitous and invaluable structural motif, present in a multitude of natural products and synthetic pharmaceuticals.[1] Among the vast array of piperidine-based building blocks, Ethyl 4-(methylamino)piperidine-1-carboxylate (CAS No. 73733-69-4) emerges as a particularly versatile and strategic starting material.[1][2]

This guide delves into the significant biological activities not of the core molecule itself, but of the diverse classes of derivatives synthesized from it. We will explore how strategic modifications to this scaffold have yielded potent and selective modulators of key biological targets, leading to promising therapeutic agents in oncology, neurodegenerative diseases, and inflammation.

Chemical Profile of the Core Scaffold:

-

IUPAC Name: ethyl 4-(methylamino)piperidine-1-carboxylate[3]

-

Molecular Formula: C9H18N2O2[3]

-

Molecular Weight: 186.25 g/mol [3]

-

Key Structural Features: The molecule possesses a secondary amine at the 4-position, which serves as a primary nucleophilic handle for derivatization, and an ethyl carbamate protecting group on the piperidine nitrogen, which allows for controlled reactions and can be removed or modified in later synthetic steps.[1] This dual functionality makes it an ideal precursor for creating extensive libraries of compounds for biological screening.[1]

Part 1: Derivatives as Potent Antiproliferative Agents

The piperidine scaffold has been extensively explored for the development of novel anticancer agents. Derivatives of Ethyl 4-(methylamino)piperidine-1-carboxylate have shown significant promise by targeting key pathways involved in cancer cell proliferation and survival.

Sigma-1 (σ1) Receptor Ligands for Cancer Therapy

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein, overexpressed in several human tumors, including lung and prostate cancer. Its modulation can induce apoptosis and inhibit tumor growth. A series of novel σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold, directly accessible from the core molecule, were synthesized and evaluated for their antiproliferative properties.[4]

The underlying design concept was to improve the lipophilic ligand efficiency of previously identified potent σ1 ligands.[4] It was discovered that 1-methylpiperidine derivatives, in particular, demonstrated high σ1 receptor affinity and selectivity over the σ2 subtype.[4]

Structure-Activity Relationship (SAR) Insights:

-

N-Substitution is Critical: The substituent on the piperidine nitrogen significantly influences σ1 affinity. Methyl substitution consistently provides high affinity, whereas larger ethyl groups or the absence of a substituent (N-H) leads to a considerable drop in activity.[4]

-

Lipophilicity and Efficiency: These piperidine derivatives were designed to be hydrolytically stable and more polar than previous cyclohexane-based ligands, leading to high lipophilic ligand efficiency.[4]

Quantitative Data: Antiproliferative Activity

| Compound | Target Cell Line | IC50 (µM) | Notes |

| 4a | A427 (Human Lung Cancer) | Similar to Haloperidol | Demonstrates baseline activity. |

| 20a | DU145 (Prostate Cancer) | Stronger than NE100 & S1RA | 1-Methylpiperidine derivative shows enhanced effect. |

| 21a | DU145 (Prostate Cancer) | Stronger than NE100 & S1RA | 1-Methylpiperidine derivative shows enhanced effect. |

| 22a | DU145 (Prostate Cancer) | Stronger than NE100 & S1RA | 1-Methylpiperidine derivative shows enhanced effect. |

Data synthesized from findings reported in reference[4].

Protein Kinase B (Akt) Inhibitors

The PI3K/Akt signaling pathway is a critical regulator of cell growth and survival, and its deregulation is a frequent event in many human cancers.[5] Consequently, inhibitors of Akt (also known as Protein Kinase B or PKB) are highly sought after as potential antitumor agents.[5]